molecular formula C10H10O4 B018147 2,4,8-Trihydroxy-1-tetralone, cis-(-)- CAS No. 110901-28-5

2,4,8-Trihydroxy-1-tetralone, cis-(-)-

Cat. No. B018147
M. Wt: 194.18 g/mol
InChI Key: FHAMKLIXDLEUPK-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties that make it a valuable tool in various fields of study.

Mechanism Of Action

The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties that help protect cells from damage.

Biochemical And Physiological Effects

2,4,8-Trihydroxy-1-tetralone, cis-(-)- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect cells from oxidative damage. It has also been shown to have neuroprotective effects, which make it a potential treatment option for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4,8-Trihydroxy-1-tetralone, cis-(-)- in lab experiments include its unique properties and potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2,4,8-Trihydroxy-1-tetralone, cis-(-)-. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2,4,8-Trihydroxy-1-tetralone, cis-(-)- is a valuable tool in scientific research, with potential therapeutic applications in various fields. Its unique properties and potential benefits make it a promising area of study for future research.

Scientific Research Applications

2,4,8-Trihydroxy-1-tetralone, cis-(-)- has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

CAS RN

110901-28-5

Product Name

2,4,8-Trihydroxy-1-tetralone, cis-(-)-

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1

InChI Key

FHAMKLIXDLEUPK-JGVFFNPUSA-N

Isomeric SMILES

C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@@H]1O)O

SMILES

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O

Canonical SMILES

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O

Other CAS RN

110901-28-5
137623-31-5

synonyms

2,4,8-THTO
2,4,8-trihydroxy-1-tetralone
2,4,8-trihydroxy-1-tetralone, trans-(+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,8-Trihydroxy-1-tetralone, cis-(-)-
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Reactant of Route 6
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